Cimpuciclib Demonstrates Sub-Nanomolar CDK4 Potency and Unmatched CDK6 Selectivity Ratio Among Key Comparators
Cimpuciclib exhibits an IC50 of 0.49 nM against CDK4/cyclin D1, which is a 22-fold improvement in potency over Palbociclib (11 nM) and a 20-fold improvement over Ribociclib (10 nM) . More critically, its selectivity ratio for CDK4 over CDK6 (calculated as IC50(CDK6)/IC50(CDK4)) is 19.5, meaning it is nearly 20 times more selective for CDK4. This is significantly higher than Palbociclib (ratio: 1.5) and Ribociclib (ratio: 3.9), and more closely aligns with the selectivity profile of Abemaciclib (ratio: 5.0) [1].
| Evidence Dimension | CDK4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.49 nM |
| Comparator Or Baseline | Palbociclib: 11 nM; Ribociclib: 10 nM; Abemaciclib: 2 nM; Dalpiciclib: 12.4 nM |
| Quantified Difference | Cimpuciclib IC50 for CDK4 is 20- to 25-fold lower than Palbociclib and Ribociclib, and 4-fold lower than Abemaciclib. |
| Conditions | Cell-free kinase assay using recombinant CDK4/cyclin D1 complex. |
Why This Matters
This level of potency and selectivity enables researchers to achieve effective CDK4 inhibition at lower concentrations, potentially minimizing off-target effects that could confound in vitro and in vivo results.
- [1] O'Leary, B. et al. The genetic landscape and clonal evolution of breast cancer resistance to palbociclib plus fulvestrant in the PALOMA-3 trial. Cancer Discov. 8, 1390–1403 (2018). View Source
